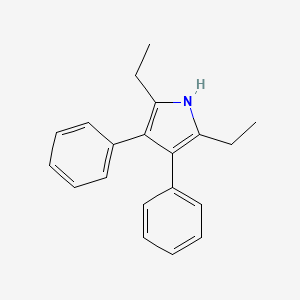

2,5-Diethyl-3,4-diphenyl-1H-pyrrole

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

68579-41-9 |

|---|---|

Molecular Formula |

C20H21N |

Molecular Weight |

275.4 g/mol |

IUPAC Name |

2,5-diethyl-3,4-diphenyl-1H-pyrrole |

InChI |

InChI=1S/C20H21N/c1-3-17-19(15-11-7-5-8-12-15)20(18(4-2)21-17)16-13-9-6-10-14-16/h5-14,21H,3-4H2,1-2H3 |

InChI Key |

MXTWYUMOYWIQRH-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C(=C(N1)CC)C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Significance of the Pyrrole Moiety in Contemporary Organic Chemistry

The pyrrole (B145914) ring, a five-membered aromatic heterocycle containing a nitrogen atom, is a cornerstone of modern organic chemistry. fiveable.mewikipedia.org Its unique electronic structure, characterized by a six-π-electron system, imparts aromaticity and significant reactivity. mdpi.comlibretexts.org This structural motif is not merely a synthetic curiosity; it is a key component in a vast array of biologically crucial molecules. fiveable.menih.gov

Pyrrole and its derivatives are integral to the structure of "pigments of life" such as heme, the core of hemoglobin responsible for oxygen transport, and chlorophyll, the molecule that facilitates photosynthesis. fiveable.mewikipedia.org Beyond these fundamental biological roles, the pyrrole nucleus is found in numerous natural products with diverse physiological activities, including vitamin B12, bile pigments like bilirubin, and various alkaloids. wikipedia.orguctm.edu The versatility of the pyrrole ring also extends to materials science, where its derivatives are utilized in the development of organic dyes, conjugated polymers, and semiconductors. nih.govnumberanalytics.com

Historical Context and Evolution of Substituted Pyrrole Chemistry

The journey of pyrrole (B145914) chemistry began in 1834 when it was first detected in coal tar. uctm.edu Its structure was later elucidated in 1857 after being isolated from bone pyrolysate. researchgate.net The initial discoveries paved the way for the development of classical synthetic methods that are still recognized today, such as the Knorr, Hantzsch, and Paal-Knorr pyrrole syntheses. tandfonline.comnih.gov The Paal-Knorr reaction, for instance, involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia (B1221849) and remains a widely used method for creating substituted pyrroles. uctm.edutandfonline.com

Over the decades, research has shifted from the synthesis of simple pyrroles to the construction of more complex, highly substituted derivatives. This evolution has been driven by the need for molecules with specific electronic and steric properties for applications in medicinal chemistry and materials science. nih.govrsc.org Modern synthetic strategies now include a wide array of techniques, such as multicomponent reactions, transition-metal-catalyzed cross-coupling reactions, and domino reactions, which allow for the efficient and regioselective synthesis of polysubstituted pyrroles. acs.orgnih.govorganic-chemistry.org These advanced methods have significantly expanded the accessible chemical space of pyrrole derivatives, enabling the fine-tuning of their properties for specific functions.

Positioning of 2,5 Diethyl 3,4 Diphenyl 1h Pyrrole Within Advanced Heterocyclic Research

The compound 2,5-Diethyl-3,4-diphenyl-1H-pyrrole is a prime example of a highly substituted or polysubstituted pyrrole (B145914). The presence of four substituent groups—two ethyl groups at the 2 and 5 positions and two phenyl groups at the 3 and 4 positions—places it firmly within the domain of advanced heterocyclic research. The synthesis of such sterically hindered and electronically modulated pyrroles presents significant synthetic challenges, often requiring modern catalytic methods to achieve good yields and selectivity.

Research into highly substituted pyrroles like this one is driven by the understanding that the nature and position of substituents dramatically influence the molecule's properties. For instance, alkyl groups can increase the basicity of the pyrrole nitrogen, while aryl groups can modulate its electronic and photophysical properties. wikipedia.org The specific substitution pattern of this compound, with bulky phenyl groups adjacent to each other and alkyl groups at the alpha-positions, suggests potential applications in areas where steric hindrance and specific electronic tuning are critical.

Overview of Key Research Domains for Highly Substituted Pyrroles

Conventional and Foundational Pyrrole (B145914) Synthesis Routes

The traditional methods for pyrrole synthesis have laid the groundwork for many modern advancements. These routes typically involve the condensation of dicarbonyl compounds with amines.

Paal-Knorr Condensation and its Mechanistic Variants

The Paal-Knorr synthesis is a cornerstone for the formation of substituted pyrroles, furans, and thiophenes from 1,4-dicarbonyl compounds. wikipedia.org The pyrrole synthesis variant involves the condensation of a 1,4-diketone with ammonia (B1221849) or a primary amine. organic-chemistry.orgalfa-chemistry.com This method is widely used due to its simplicity and efficiency, often providing good yields of the desired pyrrole. rgmcet.edu.in

The reaction is typically conducted under neutral or weakly acidic conditions, as strongly acidic environments (pH < 3) can favor the formation of furan (B31954) byproducts. organic-chemistry.org The addition of a weak acid, like acetic acid, can accelerate the reaction. organic-chemistry.org The mechanism of the Paal-Knorr pyrrole synthesis has been a subject of detailed study. It is understood to proceed through the formation of a hemiaminal upon the attack of the amine on one of the carbonyl groups. Subsequent intramolecular attack by the amine on the second carbonyl group leads to a 2,5-dihydroxytetrahydropyrrole derivative, which then undergoes dehydration to yield the final pyrrole product. wikipedia.org The ring-formation step is considered the rate-determining step of the reaction. alfa-chemistry.com

Investigations by Amarnath and colleagues have provided significant insights into the reaction mechanism. Their studies on the cyclization rates of diastereomeric 3,4-disubstituted-2,5-hexanediones revealed that the reaction does not proceed through a common enamine intermediate, as the meso and dl-racemic isomers cyclize at different rates. wikipedia.orgorganic-chemistry.org This finding supports a mechanism where the cyclization of a hemiaminal is a key step. organic-chemistry.org The nature of the substituents on the amine can also influence the reaction rate. For instance, electron-withdrawing groups like a p-nitrophenyl group have been shown to increase the reaction rate. organic-chemistry.org

Despite its utility, the classical Paal-Knorr synthesis can be limited by the need for harsh reaction conditions, such as prolonged heating in acid, which may not be suitable for substrates with sensitive functional groups. rgmcet.edu.in To overcome these limitations, numerous modifications have been developed, including the use of various Brønsted or Lewis acid catalysts and the adoption of greener methodologies. rgmcet.edu.in For example, reactions have been successfully carried out in water, sometimes without any added catalyst, simplifying product isolation and improving the environmental profile of the synthesis. researchgate.net

| Parameter | Description | References |

|---|---|---|

| Reactants | 1,4-Dicarbonyl compound and ammonia or a primary amine. | organic-chemistry.orgalfa-chemistry.com |

| Conditions | Neutral or weakly acidic. Weak acids like acetic acid can be used as catalysts. | organic-chemistry.org |

| Mechanism | Initial formation of a hemiaminal, followed by cyclization and dehydration. The ring-formation is the rate-determining step. | wikipedia.orgalfa-chemistry.com |

| Limitations | Can require harsh conditions (prolonged heating, strong acids) that are incompatible with sensitive functional groups. | rgmcet.edu.in |

| Modern Adaptations | Use of various Brønsted or Lewis acid catalysts, and greener solvents like water. | rgmcet.edu.inresearchgate.net |

Hantzsch Pyrrole Synthesis and Modern Adaptations

The Hantzsch pyrrole synthesis is another classical method for preparing substituted pyrroles. It involves the reaction of a β-ketoester with ammonia or a primary amine and an α-haloketone. wikipedia.org This multicomponent reaction is valuable for accessing a variety of substituted pyrroles, which are important in medicinal chemistry. wikipedia.orgresearchgate.net

The proposed mechanism begins with the formation of an enamine from the reaction between the β-ketoester and the amine. wikipedia.org This enamine then acts as a nucleophile, attacking the carbonyl carbon of the α-haloketone. The resulting intermediate undergoes dehydration to form an imine, which then cyclizes via an intramolecular nucleophilic attack to form the five-membered ring. The final step involves the elimination of a hydrogen atom to yield the aromatic pyrrole. wikipedia.org An alternative mechanistic pathway suggests that the enamine attacks the α-carbon of the haloketone in a nucleophilic substitution reaction. wikipedia.org

Knorr Pyrrole Synthesis and its Applications

The Knorr pyrrole synthesis is a widely utilized reaction that constructs substituted pyrroles from an α-amino-ketone and a compound containing an electron-withdrawing group alpha to a carbonyl group, such as a β-ketoester. wikipedia.org This reaction is typically catalyzed by zinc and acetic acid and can proceed at room temperature. wikipedia.org

A key challenge in the Knorr synthesis is the propensity of α-aminoketones to self-condense. wikipedia.org Therefore, they are usually prepared in situ from the corresponding oxime, which is reduced using zinc dust. wikipedia.org The original Knorr synthesis, reported in 1886, utilized two equivalents of ethyl acetoacetate, one of which was converted to an oxime before being reduced to the amine in the presence of the second equivalent of the β-ketoester. wikipedia.org

The resulting product from the original reaction, diethyl 3,5-dimethylpyrrole-2,4-dicarboxylate, is commonly known as Knorr's pyrrole and serves as a versatile intermediate for further derivatization. wikipedia.org For instance, the ester groups can be selectively saponified or hydrolyzed, and the methyl groups can be functionalized. wikipedia.org Catalytic versions of the Knorr synthesis have been developed, for example, using a manganese catalyst for the dehydrogenative coupling of amino alcohols with keto esters. organic-chemistry.org

Contemporary and Catalytic Approaches to Polysubstituted Pyrroles

Modern synthetic chemistry has increasingly turned to transition metal catalysis to achieve efficient and selective formation of complex organic molecules, including polysubstituted pyrroles.

Transition Metal-Catalyzed Pyrrole Formation

Palladium catalysis has emerged as a powerful tool for the synthesis of highly substituted pyrroles. mdpi.comresearchgate.net These methods often involve annulation or cyclization reactions that can proceed under mild conditions with high efficiency and regioselectivity.

One notable approach is the palladium(II) trifluoroacetate (B77799) (Pd(TFA)₂) catalyzed [4+1] annulation of α-alkenyl-dicarbonyl compounds with primary amines. mdpi.com This "one-pot" cascade reaction utilizes oxygen as the terminal oxidant and proceeds under mild conditions to afford highly substituted pyrroles in moderate to excellent yields. mdpi.com The proposed mechanism involves the formation of an enamine, followed by an aza-Wacker-type cyclization. mdpi.com

Palladium catalysts are also employed in multicomponent reactions for pyrrole synthesis. For example, a palladium-catalyzed oxidative three-component tandem annulation reaction has been developed to access polysubstituted pyrroles. researchgate.net Furthermore, palladium-catalyzed C-H activation and arylation of pre-existing pyrrole rings offer a direct route to introduce aryl groups, leading to tri-, tetra-, or even penta-substituted pyrroles. nih.govresearchgate.net For instance, the reaction of 2,5-substituted pyrroles with diaryliodonium salts in the presence of a palladium catalyst can effectively generate more complex pyrrole structures. nih.gov Ligand-free palladium-catalyzed C-H activation of pyrroles in ionic liquids has also been shown to be an effective method for the synthesis of 2,5-diarylpyrroles. researchgate.net These catalytic methods provide a versatile and powerful platform for the synthesis of complex pyrrole derivatives like 2,5-diethyl-3,4-diphenyl-1H-pyrrole.

| Method | Catalyst/Reagents | Key Features | References |

|---|---|---|---|

| Pd-Catalyzed [4+1] Annulation | Pd(TFA)₂, O₂ (oxidant) | "One-pot" cascade reaction of α-alkenyl-dicarbonyls and primary amines; mild conditions. | mdpi.com |

| Pd-Catalyzed C-H Arylation | Palladium catalyst, diaryliodonium salts | Direct introduction of aryl groups onto a pre-formed pyrrole ring. | nih.gov |

| Ligand-Free Pd-Catalyzed C-H Activation | Palladium salts or nanoparticles, ionic liquid solvent | Synthesis of diarylpyrroles without the need for specialized ligands. | researchgate.net |

Copper-Mediated and Copper-Catalyzed Reactions

Copper catalysis offers a versatile and efficient approach for the synthesis of polysubstituted pyrroles. These methods are valued for their operational simplicity, mild reaction conditions, and tolerance of various functional groups. acs.org

One notable copper-catalyzed method is the [3+1+1] cycloaddition of nitrones and α-acidic isocyanides. acs.org This reaction proceeds through the formation of three new carbon-carbon bonds, providing a direct route to highly substituted pyrroles. acs.org For instance, the reaction between a (Z)-N-benzylideneaniline oxide and an isocyanide in the presence of copper acetate (B1210297) monohydrate and potassium bicarbonate yields a trisubstituted pyrrole. acs.org The use of operando infrared spectroscopy has been instrumental in characterizing the reaction intermediates in these processes. acs.org

Another copper-catalyzed approach involves the coupling of enynes and nitriles, facilitated by copper hydride (CuH). acs.org This method is advantageous for its ability to accommodate both aromatic and aliphatic substituents, leading to a variety of N-H pyrroles with high regioselectivity. acs.org The copper catalyst is believed to promote both the initial reductive coupling and the subsequent cyclization steps. acs.org

Furthermore, a sustainable and time-efficient synthesis of polysubstituted pyrroles has been developed using copper iodide as a catalyst. thieme-connect.com This reaction is thought to proceed via imine formation followed by cyclization with an alkyne-copper intermediate, resulting in excellent yields and high regioselectivity under mild conditions. thieme-connect.com The classic Clauson-Kaas synthesis, which traditionally has limitations, has also been adapted using copper catalysts. For example, copper(II) chloride in water has been shown to be an effective catalyst for the synthesis of N-substituted pyrroles from various amines and 2,5-dimethoxytetrahydrofuran, offering an environmentally benign option with an easy workup. beilstein-journals.orgnih.gov

Table 1: Examples of Copper-Catalyzed Pyrrole Synthesis

| Starting Materials | Catalyst | Product Type | Yield (%) | Reference |

|---|---|---|---|---|

| (Z)-N-benzylideneaniline oxide, Isocyanide | Cu(OAc)₂·H₂O | Trisubstituted pyrrole | 62 | acs.org |

| Enynes, Nitriles | CuH | Polysubstituted N-H pyrroles | Good | acs.org |

| Amines, 2,5-dimethoxytetrahydrofuran | CuCl₂ | N-substituted pyrroles | 71-96 | beilstein-journals.orgnih.gov |

Manganese Complex Catalysis for Pyrrole Synthesis

Manganese, an earth-abundant and eco-friendly metal, has emerged as a valuable catalyst in organic synthesis. researchgate.net Manganese-catalyzed reactions have been successfully applied to the synthesis of pyrroline (B1223166) derivatives, which are important precursors to pyrroles and other biologically active molecules. nih.gov

A notable example is the manganese-catalyzed radical [3+2] cyclization of cyclopropanols and oxime ethers. nih.gov This redox-neutral process involves the sequential cleavage of C-C, C-H, and N-O bonds under mild conditions, leading to the formation of multi-functionalized 1-pyrrolines. nih.gov These pyrrolines can then be further transformed into pyrroles. For instance, treatment of a 2,5-disubstituted pyrroline with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) and triethylamine (B128534) can yield the corresponding pyrrole. nih.gov The use of manganese complexes with pyrrole-based pincer ligands has also been explored in catalysis, demonstrating the versatility of manganese in activating and transforming organic molecules. acs.orgacs.org

Table 2: Manganese-Catalyzed Synthesis of Pyrroline Precursors

| Reactants | Catalyst | Product | Key Features | Reference |

|---|---|---|---|---|

| Phenylcyclopropanol, Oxime ether | Manganese salt | Multi-functionalized 1-pyrrolines | Redox-neutral, mild conditions | nih.gov |

Gold-Catalyzed Cascade Hydroamination/Cyclization

Gold catalysts have proven to be highly effective in mediating the synthesis of substituted pyrroles through cascade reactions. organic-chemistry.orgnih.govacs.org A prominent example is the gold(I)-catalyzed hydroamination/cyclization of α-amino ketones and alkynes. organic-chemistry.orgnih.govacs.org This methodology is advantageous due to its high regioselectivity, broad functional group tolerance, and the use of readily available starting materials. organic-chemistry.orgnih.govacs.org

The reaction mechanism is proposed to initiate with the gold-catalyzed regioselective hydroamination of the α-amino ketone with a terminal alkyne to form an enamine intermediate. acs.org This enamine then undergoes a gold-promoted cyclization, followed by the elimination of water, to yield the multisubstituted pyrrole. acs.org The efficiency of the cyclization step is significantly enhanced by the presence of the gold catalyst. acs.org The synthetic utility of the resulting pyrroles can be further demonstrated by their transformation into other valuable compounds, such as 2-vinylated pyrroles, via gold-catalyzed intermolecular hydroarylation. nih.govacs.org Additionally, gold α-imino carbene complexes have been shown to react with weak nucleophiles like nitriles to efficiently synthesize pyrroles. rsc.org

Table 3: Gold-Catalyzed Pyrrole Synthesis

| Reactants | Catalyst | Product Type | Key Features | Reference |

|---|---|---|---|---|

| α-Amino ketones, Alkynes | Gold(I) complex | Multi-substituted pyrroles | High regioselectivity, wide functional group tolerance | organic-chemistry.orgnih.govacs.org |

| α-Oximimino carbenes, Nitriles | Cationic gold complexes | Substituted pyrroles | High efficiency | rsc.org |

Rhodium-Stabilized Imino-Carbene Mediated Routes

Rhodium-catalyzed reactions involving imino-carbenes provide a powerful strategy for the construction of highly substituted pyrrole rings. nih.gov These methods often proceed through annulation reactions, where the rhodium carbene acts as a key intermediate.

An efficient annulation of α-imino rhodium carbenes with α,β-unsaturated ketones has been developed for the synthesis of multisubstituted 2,3-dihydropyrrole derivatives. nih.gov These dihydropyrroles can be subsequently converted to the corresponding multisubstituted pyrroles upon treatment with a base to induce detosylation. nih.gov This approach is compatible with both cyclic and linear α,β-unsaturated ketones, highlighting its versatility. nih.gov The development of rhodium-stabilized donor/acceptor carbenes has been crucial for advancing catalyst-controlled C-H functionalization, a powerful tool in synthetic chemistry. nih.gov Furthermore, rhodium catalysis has been employed for the regioselective alkynylation of pyrrole-appended BODIPYs, where the pyrrole moiety acts as a directing group. rsc.org

Table 4: Rhodium-Catalyzed Pyrrole Synthesis

| Reactants | Catalyst | Intermediate/Product | Key Features | Reference |

|---|---|---|---|---|

| α-Imino diazo compounds, α,β-Unsaturated ketones | Rhodium catalyst | Multisubstituted 2,3-dihydropyrroles | Annulation reaction | nih.gov |

| Triazoles, Acyl selenides | Rhodium catalyst | 1,3-Difunctionalized imino-carbenes | Formal 1,3-difunctionalization | researchgate.net |

Multicomponent Reactions (MCRs) for Direct Access to Highly Substituted Pyrroles

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules, such as highly substituted pyrroles, in a single step from three or more starting materials. acs.orgbohrium.com This approach offers significant advantages in terms of atom economy, reduced waste, and rapid access to molecular diversity. acs.org

One such MCR for pyrrole synthesis involves the use of thiazolium salts as catalysts. acs.orgtandfonline.com In this one-pot process, an acyl anion conjugate addition reaction between an aldehyde and an unsaturated ketone generates a 1,4-dicarbonyl compound in situ. tandfonline.com The subsequent addition of an amine promotes a Paal-Knorr reaction, leading to the formation of the desired highly substituted pyrrole. tandfonline.com A similar strategy utilizes a sila-Stetter/Paal-Knorr sequence, where acylsilanes react with unsaturated carbonyl compounds and amines. acs.org

Another versatile MCR employs ZnO nanoparticles as a catalyst for the one-pot reaction of aromatic aldehydes, 1,3-dicarbonyl compounds, amines, and nitromethane, yielding highly substituted pyrroles in good yields under non-hazardous conditions. sharif.edu Furthermore, a novel multicomponent reaction has been developed for the synthesis of fully substituted fused pyrroles from a thioamide, an aldehyde, and ammonium (B1175870) acetate, avoiding the use of hazardous oxidants. acs.org

Table 5: Multicomponent Reactions for Pyrrole Synthesis

| Reactants | Catalyst/Promoter | Product Type | Key Features | Reference |

|---|---|---|---|---|

| Aldehyde, Unsaturated ketone, Amine | Thiazolium salt | Highly substituted pyrrole | One-pot, Paal-Knorr reaction | tandfonline.com |

| Acylsilane, Unsaturated carbonyl compound, Amine | Thiazolium salt | Highly substituted pyrrole | Sila-Stetter/Paal-Knorr sequence | acs.org |

| Aromatic aldehyde, 1,3-Dicarbonyl compound, Amine, Nitromethane | ZnO nanoparticles | Highly substituted pyrrole | One-pot, non-hazardous | sharif.edu |

| Thioamide, Aldehyde, Ammonium acetate | - | Fully substituted fused pyrrole | Oxidant-free | acs.org |

1,3-Dipolar Cycloaddition Strategies (e.g., Huisgen [3+2] Cycloaddition)

The 1,3-dipolar cycloaddition, particularly the Huisgen [3+2] cycloaddition, is a powerful and widely used method for the synthesis of five-membered heterocyclic rings, including pyrroles and their derivatives. wikipedia.orgorganic-chemistry.org This reaction involves the concerted reaction of a 1,3-dipole with a dipolarophile. organic-chemistry.org

In the context of pyrrole synthesis, azomethine ylides are commonly employed as the 1,3-dipole. rsc.org For example, the AgOAc-catalyzed 1,3-dipolar cycloaddition of azomethine ylides with ynones provides a direct and facile route to multi-substituted pyrroles in moderate to high yields. rsc.org The Van Leusen pyrrole synthesis, which is based on the [3+2] cycloaddition of tosylmethyl isocyanides (TosMICs) with electron-deficient compounds, is another prominent example. nih.gov This method is valued for its operational simplicity and the use of readily available starting materials. nih.gov

Furthermore, visible-light-induced formal [3+2] cycloadditions of 2H-azirines with alkynes have been achieved using organic dye photocatalysts, offering a metal-free approach to highly functionalized pyrroles. nih.gov Asymmetric versions of the 1,3-dipolar cycloaddition have also been developed, such as the Cu(I)/Fesulphos-catalyzed reaction of an azomethine ylide, which leads to the enantioselective preparation of axially chiral 2-naphthylpyrroles after an oxidation step. nih.gov

Table 6: 1,3-Dipolar Cycloaddition for Pyrrole Synthesis

| 1,3-Dipole | Dipolarophile | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Azomethine ylide | Ynone | AgOAc | Multi-substituted pyrrole | rsc.org |

| Tosylmethyl isocyanide (TosMIC) | Electron-deficient compound | Base | Substituted pyrrole | nih.gov |

| 2H-Azirine | Alkyne | Visible light, organic dye | Highly functionalized pyrrole | nih.gov |

| Azomethine ylide | Olefin | Cu(I)/Fesulphos | Axially chiral 2-naphthylpyrrole | nih.gov |

Intramolecular Cyclization Pathways

Intramolecular cyclization reactions represent a key strategy for the synthesis of pyrrole rings, often providing high levels of stereocontrol and access to complex fused and substituted pyrrole systems. rsc.orgresearchgate.net

A mild and metal-free approach involves the base-mediated intramolecular cyclization of N-alkyl, N-propargylic β-enaminones. rsc.org This method tolerates a range of substituents and produces polysubstituted pyrrole derivatives in moderate to good yields. rsc.org Another example is the intramolecular cyclization of imines bearing a 2-(thiomethyl)-3-trimethylsilyl-1-propenyl terminator, which provides a stereocontrolled route to functionalized pyrrolidine (B122466) derivatives, precursors to pyrroles. researchgate.net

Transition metal catalysis can also facilitate intramolecular cyclizations. For instance, NiH-catalyzed cascade hydroamination/cyclization of alkynes with anthranils offers a rapid route to quinolines, demonstrating the power of this strategy for constructing nitrogen-containing heterocycles. dicp.ac.cn While this example leads to quinolines, similar principles of intramolecular cyclization following an initial bond formation are applicable to pyrrole synthesis.

Table 7: Intramolecular Cyclization for Pyrrole Synthesis

| Substrate | Conditions | Product Type | Key Features | Reference |

|---|---|---|---|---|

| N-alkyl, N-propargylic β-enaminones | Base-mediated | Polysubstituted pyrrole | Metal-free, mild | rsc.org |

| Imines with 2-(thiomethyl)-3-trimethylsilyl-1-propenyl terminator | Lewis acid | Functionalized pyrrolidine | Stereocontrolled | researchgate.net |

Table of Compounds

| Compound Name |

|---|

| This compound |

| 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) |

| 2,5-dimethoxytetrahydrofuran |

| 2-vinylated pyrroles |

| Acylsilanes |

| Aldehydes |

| Alkynes |

| α-Amino ketones |

| α-Imino rhodium carbenes |

| α-Oximimino carbenes |

| Amines |

| Ammonium acetate |

| Anthranils |

| Aromatic aldehydes |

| Azomethine ylides |

| Copper acetate monohydrate |

| Copper(II) chloride |

| Copper iodide |

| Enynes |

| Isocyanides |

| N-alkyl, N-propargylic β-enaminones |

| Nitriles |

| Nitrones |

| Oxime ethers |

| Phenylcyclopropanol |

| Potassium bicarbonate |

| Thioamide |

| Thiazolium salts |

| Tosylmethyl isocyanides (TosMICs) |

| Triethylamine |

| Unsaturated ketones |

| ZnO nanoparticles |

| (Z)-N-benzylideneaniline oxide |

| 1,3-dicarbonyl compounds |

| nitromethane |

| 2H-azirines |

| α,β-unsaturated ketones |

| 1-pyrrolines |

| 2,3-dihydropyrroles |

| N-substituted pyrroles |

| Polysubstituted pyrroles |

| Trisubstituted pyrrole |

| Fused pyrroles |

| Quinolines |

| 2-naphthylpyrroles |

| BODIPYs |

Green Chemistry Principles in Pyrrole Synthesis

In recent years, the principles of green chemistry have become increasingly influential in the design of synthetic pathways for heterocyclic compounds, including pyrroles. The focus has shifted towards minimizing waste, reducing the use of hazardous substances, and improving energy efficiency.

Solvent-Free Synthetic Protocols

Solvent-free, or solid-state, synthesis offers a significant green advantage by eliminating the environmental and economic costs associated with solvent use, separation, and disposal. For the synthesis of substituted pyrroles, these methods often involve the direct reaction of starting materials in the absence of a solvent, sometimes with the aid of a catalyst or microwave irradiation to facilitate the reaction. While specific solvent-free protocols for this compound are not extensively documented in publicly available literature, the general approach is applicable. For instance, the synthesis of various substituted pyrroles has been achieved under solvent-free conditions, demonstrating the feasibility of this eco-friendly approach. beilstein-journals.org

A notable example of a sustainable catalytic pyrrole synthesis was reported in Nature Chemistry, highlighting a move towards greener methods. nih.gov These protocols often result in higher yields, cleaner reactions, and easier product isolation.

Microwave-Assisted Pyrrole Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry, offering rapid reaction times, increased yields, and often, enhanced product purity compared to conventional heating methods. researchgate.netpensoft.net The use of microwave irradiation can significantly accelerate the synthesis of polysubstituted pyrroles. researchgate.net

Several studies have demonstrated the successful application of microwave technology to the synthesis of various pyrrole derivatives. For example, a microwave-assisted protocol for synthesizing trisubstituted pyrroles from β-amino unsaturated ketones and phenacyl bromides has been developed. rsc.org Another method involves the microwave-induced synthesis of N-aromatic substituted pyrroles from amines and 2,5-dimethoxytetrahydrofuran, catalyzed by polystyrene sulfonate, which has been accomplished with excellent yields. nih.govresearchgate.net These examples underscore the potential of microwave-assisted synthesis for the efficient and environmentally benign production of complex pyrrole structures. rsc.orgnih.govresearchgate.net

Table 1: Comparison of Conventional and Microwave-Assisted Pyrrole Synthesis

| Feature | Conventional Heating | Microwave-Assisted Synthesis |

| Reaction Time | Often hours to days | Typically minutes |

| Energy Consumption | High | Low |

| Yields | Variable, often moderate | Generally higher |

| Side Reactions | More prevalent | Minimized |

| Heating Mechanism | Conduction and convection (less uniform) | Direct dielectric heating (uniform) |

Specific Synthetic Considerations for this compound

The synthesis of the specifically substituted pyrrole, this compound, presents a unique set of challenges and requires tailored synthetic strategies.

Condensation Reactions Utilizing Diethyl and Diphenyl Precursors

The most direct and classical approach to constructing the this compound core is through condensation reactions. The Paal-Knorr synthesis, a cornerstone of pyrrole chemistry, involves the reaction of a 1,4-dicarbonyl compound with a primary amine or ammonia. To synthesize the target molecule, a suitable 1,4-dicarbonyl precursor bearing the requisite diethyl and diphenyl substituents would be necessary.

Specifically, the synthesis would likely involve the condensation of a 3,4-diphenyl-2,5-hexanedione derivative with an amino source. While the direct synthesis of this compound via this method is not explicitly detailed in readily available literature, the synthesis of the closely related 2,5-diphenyl-1H-pyrrole is well-established and serves as a foundational reference. nih.gov The principles of the Paal-Knorr reaction remain the most widely used approach for pyrrole synthesis, despite the potential for low yields and the need for high temperatures in some cases. researchgate.net

Reductive Alkylation Strategies for Ethyl Substitution

Reductive alkylation presents an alternative or complementary strategy for introducing the ethyl groups at the 2 and 5 positions of the pyrrole ring. This method could be employed if a precursor pyrrole with suitable functional groups is available. For instance, a 2,5-diacetyl-3,4-diphenyl-1H-pyrrole could potentially be reduced to the corresponding diethyl derivative.

Recent advancements have focused on the development of catalytic C-N bond formation reactions, including the reductive alkylation of nitriles with aldehydes or ketones to form secondary alkylamines. nih.gov While not a direct pyrrole synthesis, these methods highlight the progress in catalytic reductions that could be adapted for the final steps of the this compound synthesis.

Challenges in Regioselective and Stereoselective Synthesis of this compound

The synthesis of a highly substituted pyrrole like this compound is not without its challenges, particularly concerning regioselectivity and stereoselectivity.

Regioselectivity: Achieving the desired arrangement of substituents (2,5-diethyl and 3,4-diphenyl) without the formation of other isomers is a primary challenge. The choice of starting materials and reaction conditions is crucial to direct the cyclization and substitution reactions to the correct positions. For instance, the use of unsymmetrical starting materials in a Paal-Knorr synthesis could lead to a mixture of regioisomers. Methods for the regioselective synthesis of 2,5-disubstituted pyrroles often involve multi-step procedures, such as step-by-step iodination and coupling reactions starting from simple pyrrole. google.com

Stereoselectivity: While the core pyrrole ring is aromatic and planar, the synthesis of certain derivatives or subsequent reactions could involve the creation of chiral centers, making stereoselectivity a concern. For the target molecule itself, stereoisomerism is not an intrinsic feature of the pyrrole core. However, if the synthetic route involves intermediates with stereocenters, controlling their configuration would be essential. The development of new chemo-, regio-, and stereoselective reactions is an active area of research in organic synthesis. mdpi.com

Reaction Mechanisms of Pyrrole Ring Assembly

The assembly of the pyrrole ring can be achieved through a variety of synthetic strategies, each with its own characteristic reaction mechanism. These mechanisms often involve a series of complex steps, including the formation of key intermediates and carefully orchestrated bond-forming events.

The formation of the pyrrole ring frequently proceeds through the intermediacy of reactive species such as enamines and ylides. In the context of the Paal-Knorr synthesis, one of the most classical and widely used methods for pyrrole formation from 1,4-dicarbonyl compounds and primary amines, the role of intermediates has been a subject of considerable debate. researchgate.netwikipedia.orgrgmcet.edu.in

Initially, it was proposed that the reaction proceeds via the formation of an enamine intermediate. rgmcet.edu.in However, subsequent experimental and computational studies have provided strong evidence against this pathway being the rate-determining step. organic-chemistry.orgnih.gov Kinetic studies have shown that the stereochemistry of the starting 1,4-dione is retained in the unreacted material, which would not be the case if a rapidly formed enamine intermediate was involved. organic-chemistry.org

Current consensus, supported by density functional theory (DFT) calculations, favors a mechanism where the initial attack of the amine on one of the carbonyl groups leads to the formation of a hemiaminal intermediate. researchgate.netrgmcet.edu.innih.govcolab.ws This hemiaminal then undergoes a rate-determining intramolecular cyclization by the attack of the nitrogen on the second carbonyl group, followed by dehydration steps to yield the aromatic pyrrole ring. nih.govcolab.ws

Ylides , particularly azomethine ylides, also serve as crucial intermediates in certain pyrrole syntheses. For instance, the [3+2] cycloaddition reaction between an azomethine ylide and an alkyne is a powerful method for constructing the pyrrole ring. alfa-chemistry.com These ylides can be generated in situ from various precursors, such as N-substituted glycine derivatives or by the thermal or photochemical ring-opening of aziridines.

In recent years, transition metal-catalyzed reactions have emerged as powerful tools for the synthesis of substituted pyrroles, often involving unique mechanistic pathways that include electron transfer steps. For instance, cobalt-catalyzed cascade reactions for the synthesis of pyrroles from nitroarenes have been developed. nih.gov In these reactions, a heterogeneous cobalt catalyst facilitates the reduction of the nitro group to an amine. The active cobalt hydride species are generated in the presence of a reducing agent, and the subsequent steps follow a Paal-Knorr type condensation. nih.gov

Iron-catalyzed sustainable methods for pyrrole synthesis have also been reported. benchchem.com These reactions are proposed to proceed through a hydrogen autotransfer process. The iron catalyst facilitates the oxidation of a diol to a dicarbonyl compound, which then reacts with an amine. The subsequent steps involve a second oxidation and intramolecular dehydrative condensation to furnish the pyrrole ring. benchchem.com

The table below summarizes some key aspects of catalyzed pyrrole syntheses.

| Catalyst System | Proposed Key Mechanistic Feature | Reference |

| Cobalt (heterogeneous) | Transfer hydrogenation of nitroarenes to amines, followed by Paal-Knorr condensation. | nih.gov |

| Iron (molecular complex) | Hydrogen autotransfer from a diol, followed by oxidation and dehydrative condensation. | benchchem.com |

Nucleophilic addition-elimination reactions are fundamental to many pyrrole cyclization strategies. In the widely accepted mechanism of the Paal-Knorr synthesis, the intramolecular cyclization of the hemiaminal intermediate is a key nucleophilic addition step. nih.govcolab.wsalfa-chemistry.com The nitrogen atom acts as the nucleophile, attacking the carbonyl carbon. This is followed by a series of elimination (dehydration) steps to form the aromatic pyrrole ring.

Other pyrrole syntheses also rely heavily on nucleophilic addition-elimination. For example, the reaction of α,β-unsaturated imines with certain nucleophiles can lead to the formation of substituted pyrroles through a double nucleophilic addition followed by cyclization and aromatization. sigmaaldrich.com Furthermore, intramolecular nucleophilic cyclization of N-alkyne-substituted pyrrole derivatives has been utilized to synthesize fused pyrrole systems like pyrrolopyrazinones and pyrrolotriazinones. nih.gov

Mechanisms of Rearrangement and Ring Expansion in Pyrrole Derivatives (e.g., to Pyridines)

Pyrrole derivatives can undergo fascinating rearrangement and ring-expansion reactions, providing access to other important heterocyclic systems, most notably pyridines. A classic example is the Ciamician-Dennstedt rearrangement, where pyrroles react with carbenes or carbenoids to yield 3-halopyridines. researchgate.net The mechanism involves the [2+1] cycloaddition of the carbene to the pyrrole ring to form a bicyclic intermediate. This intermediate then undergoes a ring-opening process, which can be viewed as an electrocyclic reaction, to expand the five-membered pyrrole ring into a six-membered dihydropyridine, which then aromatizes to the pyridine derivative. researchgate.net

More contemporary methods for the ring expansion of pyrroles to pyridines have been developed. For instance, the reaction of pyrroles with α-chlorodiazirines, which serve as precursors to chlorocarbenes, can selectively generate 3-arylpyridines. nih.gov Computational studies suggest that this reaction proceeds via a cyclopropanation step, followed by an electrocyclic ring opening. Interestingly, the torquoselectivity of the ring-opening is influenced by homoaromatic stabilization in the transition state. nih.gov

Theoretical and Experimental Mechanistic Elucidation of this compound Synthesis

The synthesis of this compound is most plausibly achieved through the Paal-Knorr reaction. This would involve the condensation of a 1,4-dicarbonyl compound, specifically 3,4-diphenylhexane-2,5-dione , with ammonia or a primary amine that can be cleaved under the reaction conditions.

While specific experimental or theoretical studies on the mechanistic elucidation for the synthesis of this particular pyrrole are not extensively documented in the literature, a detailed mechanism can be inferred from the wealth of research on the Paal-Knorr synthesis of analogous compounds. researchgate.netwikipedia.orgrgmcet.edu.inorganic-chemistry.orgnih.govcolab.ws

The reaction would commence with the nucleophilic attack of an amine on one of the carbonyl groups of 3,4-diphenylhexane-2,5-dione to form a hemiaminal intermediate . This is followed by a rate-determining intramolecular cyclization, where the nitrogen attacks the second carbonyl group to form a dihydroxy-tetrahydro-pyrrole derivative. Subsequent dehydration of this intermediate yields the final product, this compound.

Theoretical Insights:

DFT studies on the Paal-Knorr reaction have consistently shown that the hemiaminal cyclization pathway is energetically more favorable than the enamine cyclization pathway. researchgate.netcolab.ws These calculations indicate that water and hydrogen-bonding interactions play a crucial role in catalyzing the proton transfer steps involved in the dehydration process. colab.ws The presence of bulky phenyl groups at the 3 and 4 positions of the dione precursor would likely influence the conformational preferences of the intermediates and transition states, potentially affecting the reaction rate.

Experimental Evidence from Analogous Systems:

Kinetic studies on the Paal-Knorr reaction of substituted 1,4-dicarbonyls have provided valuable insights. For instance, the rates of cyclization are influenced by the electronic nature of substituents on the reacting amine. organic-chemistry.org Electron-donating groups on an aniline nucleophile tend to decrease the reaction rate, while electron-withdrawing groups increase it. organic-chemistry.org In-situ FTIR monitoring of Paal-Knorr reactions has allowed for the identification and quantification of the hemiacetal amine intermediate, providing direct experimental evidence for its role in the reaction pathway. researchgate.net

The following table summarizes the likely key steps in the synthesis of this compound via the Paal-Knorr reaction, based on established mechanistic principles.

| Step | Description | Key Intermediate | Mechanistic Support |

| 1 | Nucleophilic attack of an amine on a carbonyl group of 3,4-diphenylhexane-2,5-dione. | Hemiaminal | DFT calculations researchgate.netcolab.ws, Experimental kinetics organic-chemistry.org |

| 2 | Intramolecular cyclization via nucleophilic attack of the nitrogen on the second carbonyl. | Dihydroxy-tetrahydro-pyrrole derivative | Rate-determining step, supported by DFT rgmcet.edu.incolab.ws |

| 3 | Dehydration to form the aromatic pyrrole ring. | Iminium ion intermediates | General acid/base catalysis, supported by experimental observations wikipedia.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool for elucidating the molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Mapping

Proton NMR (¹H NMR) spectroscopy is instrumental in mapping the proton environments within a molecule. In the case of this compound, the ¹H NMR spectrum reveals distinct signals corresponding to the different types of protons present.

The ethyl groups at the 2 and 5 positions of the pyrrole ring give rise to characteristic signals. The methyl (CH₃) protons typically appear as a triplet, while the methylene (CH₂) protons are observed as a quartet due to spin-spin coupling with the adjacent methyl protons. The protons of the two phenyl groups at the 3 and 4 positions produce complex multiplet signals in the aromatic region of the spectrum. The N-H proton of the pyrrole ring itself typically appears as a broad singlet.

Interactive Data Table: ¹H NMR Chemical Shifts for this compound

| Proton Type | Typical Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Ethyl (CH₃) | ~1.2-1.4 | Triplet |

| Ethyl (CH₂) | ~2.6-2.8 | Quartet |

| Phenyl (Ar-H) | ~7.0-7.5 | Multiplet |

Note: The exact chemical shifts can vary depending on the solvent and concentration used.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides a detailed map of the carbon framework of a molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum.

The spectrum would show signals for the methyl and methylene carbons of the ethyl groups. The pyrrole ring itself would exhibit signals for the C2/C5 and C3/C4 carbons. The phenyl groups would produce a set of signals corresponding to the ipso, ortho, meta, and para carbons. The chemical shifts of these carbons provide valuable information about their electronic environment.

Interactive Data Table: ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Typical Chemical Shift (δ, ppm) |

|---|---|

| Ethyl (CH₃) | ~14-16 |

| Ethyl (CH₂) | ~20-25 |

| Pyrrole (C3/C4) | ~120-125 |

| Phenyl (Ar-C) | ~125-140 |

Note: The exact chemical shifts can vary depending on the solvent and concentration used.

Two-Dimensional NMR Techniques (e.g., HMQC, HMBC) for Connectivity Assignment

Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HMQC) and Heteronuclear Multiple Bond Correlation (HMBC), are crucial for unambiguously assigning proton and carbon signals and establishing the connectivity within the molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would display characteristic absorption bands.

A key feature would be the N-H stretching vibration of the pyrrole ring, which typically appears as a sharp to moderately broad band in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic phenyl groups and the aliphatic ethyl groups would be observed in the 2850-3100 cm⁻¹ region. C=C stretching vibrations from the aromatic rings and the pyrrole ring would appear in the 1400-1600 cm⁻¹ range.

Interactive Data Table: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Characteristic Absorption (ν, cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (Pyrrole) | ~3300-3500 | Medium-Sharp |

| Aromatic C-H Stretch | ~3000-3100 | Medium-Weak |

| Aliphatic C-H Stretch | ~2850-2970 | Medium-Strong |

| C=C Stretch (Aromatic) | ~1450-1600 | Medium-Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of small, stable fragments. For instance, the loss of a methyl group (CH₃) would result in an [M-15]⁺ peak, and the loss of an ethyl group (C₂H₅) would lead to an [M-29]⁺ peak. youtube.com The relative abundance of these fragment ions can provide further structural clues. youtube.com

Interactive Data Table: Expected Mass Spectrometry Fragments for this compound

| Fragment | m/z Value | Possible Identity |

|---|---|---|

| M⁺ | Calculated Molecular Weight | Molecular Ion |

| [M-15]⁺ | MW - 15 | Loss of a methyl group |

Single-Crystal X-ray Diffraction (XRD) for Solid-State Molecular Architecture

Single-crystal X-ray diffraction (XRD) is the most definitive method for determining the three-dimensional structure of a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, it is possible to determine the precise arrangement of atoms in the solid state.

Interactive Data Table: General Crystallographic Parameters for Substituted Pyrroles

| Parameter | Typical Information Provided |

|---|---|

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c, P-1 |

| Unit Cell Dimensions | a, b, c (Å), α, β, γ (°) |

| Bond Lengths | e.g., C-C, C-N, C-H (Å) |

| Bond Angles | e.g., C-N-C, C-C-C (°) |

Comparative Spectroscopic Analysis with Analogous Pyrrole Derivatives

A comprehensive understanding of the spectroscopic characteristics of this compound is best achieved through a comparative analysis with structurally related pyrrole derivatives. By examining the spectral data of molecules such as 2,5-diphenyl-1H-pyrrole, 2,5-dimethyl-1H-pyrrole, and diethyl pyrrole-2,5-dicarboxylate, we can deduce the influence of various substituents on the ¹H NMR, ¹³C NMR, FT-IR, and mass spectra. This comparative approach allows for a more robust structural elucidation of the target compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum is a powerful tool for determining the electronic environment of protons within a molecule. In pyrrole derivatives, the chemical shifts of the pyrrolic N-H proton and the protons on the substituents are particularly informative.

In 2,5-diphenyl-1H-pyrrole , the protons on the phenyl groups typically appear as multiplets in the aromatic region (δ 7.0-8.0 ppm). The pyrrole ring protons at the 3 and 4 positions would also be expected in a specific region, though in the case of the title compound, these are substituted. The N-H proton of the pyrrole ring generally appears as a broad singlet at a downfield chemical shift, often above δ 8.0 ppm, due to its acidic nature and potential for hydrogen bonding.

For 2,5-dimethyl-1H-pyrrole , the most notable feature is the singlet corresponding to the six protons of the two methyl groups at the 2 and 5 positions, which would appear at a significantly upfield position compared to aromatic protons, typically around δ 2.2 ppm. chemicalbook.com The protons on the pyrrole ring at the 3 and 4 positions would give rise to a signal as well. chemicalbook.com

In diethyl pyrrole-2,5-dicarboxylate , the ethyl groups introduce a characteristic quartet and triplet pattern. The methylene protons (-CH₂-) adjacent to the ester oxygen are deshielded and appear as a quartet around δ 4.36 ppm, while the terminal methyl protons (-CH₃) appear as a triplet around δ 1.38 ppm. mdpi.com The pyrrole ring protons at the 3 and 4 positions are observed as a doublet at approximately δ 6.87 ppm. mdpi.com The N-H proton is significantly deshielded, appearing as a broad singlet at a very downfield region, around δ 9.96 ppm, due to the electron-withdrawing effect of the two carboxylate groups. mdpi.com

For the target molecule, This compound , we can predict that the ¹H NMR spectrum would exhibit a quartet and a triplet for the ethyl groups at the 2 and 5 positions. The phenyl protons at the 3 and 4 positions would likely appear as a complex multiplet in the aromatic region. The N-H proton is expected to be a broad singlet, with its chemical shift influenced by the combination of electron-donating ethyl groups and electron-withdrawing (by induction) yet sterically bulky phenyl groups.

Table 1: Comparative ¹H NMR Data of Pyrrole Derivatives

| Compound | Pyrrole N-H (ppm) | Pyrrole C-H (ppm) | Substituent Protons (ppm) |

| 2,5-Diphenyl-1H-pyrrole | ~8.0-9.0 (broad s) | - | ~7.0-8.0 (m, Phenyl-H) |

| 2,5-Dimethyl-1H-pyrrole chemicalbook.com | Variable | ~5.8 (s) | ~2.2 (s, Methyl-H) |

| Diethyl pyrrole-2,5-dicarboxylate mdpi.com | ~9.96 (broad s) | 6.87 (d) | 4.36 (q, -CH₂-), 1.38 (t, -CH₃) |

Note: "s" denotes singlet, "d" denotes doublet, "t" denotes triplet, "q" denotes quartet, and "m" denotes multiplet. Data for 2,5-diphenyl-1H-pyrrole is estimated based on general principles as specific literature values were not retrieved.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides valuable information about the carbon framework of a molecule. The chemical shifts of the pyrrole ring carbons and the substituent carbons are indicative of their electronic environment.

In 2,5-diphenyl-1H-pyrrole , the carbons of the phenyl groups would produce several signals in the aromatic region (δ 120-140 ppm). The pyrrole carbons attached to the phenyl groups (C-2 and C-5) would be expected at a downfield position, while the C-3 and C-4 carbons would be more upfield.

For 2,5-dimethyl-1H-pyrrole , the methyl carbons would give a signal at a high-field region, typically around δ 10-15 ppm. The pyrrole ring carbons C-2/C-5 and C-3/C-4 would also have distinct chemical shifts.

In diethyl pyrrole-2,5-dicarboxylate , the carbonyl carbons of the ester groups are highly deshielded and appear significantly downfield, around δ 160.4 ppm. mdpi.com The pyrrole carbons attached to the carboxylate groups (C-2 and C-5) are also downfield at approximately δ 126.2 ppm, while the C-3 and C-4 carbons are more upfield at δ 115.4 ppm. mdpi.com The methylene and methyl carbons of the ethyl groups appear at around δ 61.0 and δ 14.3 ppm, respectively. mdpi.com

For This compound , the ¹³C NMR spectrum is expected to show signals for the ethyl carbons in the aliphatic region. The phenyl carbons would appear in the aromatic region, and the pyrrole ring carbons would have chemical shifts influenced by the combined electronic effects of the ethyl and phenyl substituents. The C-2 and C-5 carbons bearing the ethyl groups and the C-3 and C-4 carbons bearing the phenyl groups will have characteristic chemical shifts.

Table 2: Comparative ¹³C NMR Data of Pyrrole Derivatives

| Compound | Pyrrole C-2/C-5 (ppm) | Pyrrole C-3/C-4 (ppm) | Substituent Carbons (ppm) |

| 2,5-Diphenyl-1H-pyrrole | Downfield | Upfield | ~120-140 (Phenyl-C) |

| 2,5-Dimethyl-1H-pyrrole | ~128 | ~106 | ~13 (Methyl-C) |

| Diethyl pyrrole-2,5-dicarboxylate mdpi.com | 126.2 | 115.4 | 160.4 (C=O), 61.0 (-CH₂-), 14.3 (-CH₃) |

Note: Data for 2,5-diphenyl-1H-pyrrole and 2,5-dimethyl-1H-pyrrole are estimated based on general principles and typical values for similar structures as specific literature values were not fully retrieved.

FT-IR Spectroscopy

Infrared spectroscopy is instrumental in identifying the functional groups present in a molecule. The N-H stretching vibration in pyrroles is a key diagnostic peak.

In all the analogous pyrroles, a characteristic N-H stretching band is expected in the region of 3200-3500 cm⁻¹. For diethyl pyrrole-2,5-dicarboxylate , this band is observed at 3273 cm⁻¹. mdpi.com The presence of strong electron-withdrawing groups can influence the position and shape of this band. The C-H stretching vibrations of the aromatic and aliphatic portions of the molecules will appear around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. A significant feature in the spectrum of diethyl pyrrole-2,5-dicarboxylate is the strong carbonyl (C=O) stretching band of the ester groups at approximately 1726 cm⁻¹. mdpi.com

For This compound , the FT-IR spectrum would be expected to show:

An N-H stretching vibration in the 3200-3500 cm⁻¹ region.

Aromatic C-H stretching bands above 3000 cm⁻¹.

Aliphatic C-H stretching bands for the ethyl groups below 3000 cm⁻¹.

C=C stretching vibrations for the aromatic rings in the 1450-1600 cm⁻¹ region.

Characteristic C-N stretching vibrations for the pyrrole ring.

Table 3: Comparative FT-IR Data of Pyrrole Derivatives (cm⁻¹)

| Compound | N-H Stretch | C=O Stretch | C-H Stretch (Aromatic) | C-H Stretch (Aliphatic) |

| 2,5-Diphenyl-1H-pyrrole | ~3400 | - | ~3050 | - |

| 2,5-Dimethyl-1H-pyrrole | ~3380 | - | - | ~2850-2950 |

| Diethyl pyrrole-2,5-dicarboxylate mdpi.com | 3273 | 1726 | - | ~2980 |

Note: Data for 2,5-diphenyl-1H-pyrrole and 2,5-dimethyl-1H-pyrrole are estimated based on typical values for these functional groups.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The molecular ion peak (M⁺) is a crucial piece of data.

The mass spectrum of 2,5-diphenyl-1H-pyrrole would show a molecular ion peak at m/z 219.28. nih.gov For 2,5-dimethyl-1H-pyrrole , the molecular ion peak would be at m/z 95.15. The fragmentation patterns would involve the loss of substituents and cleavage of the pyrrole ring.

For diethyl pyrrole-2,5-dicarboxylate , the molecular ion peak is expected at m/z 211.22. mdpi.com Common fragmentation pathways would include the loss of ethoxy groups (-OC₂H₅) or the entire ester functionality.

Table 4: Molecular Weights of Pyrrole Derivatives

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | C₂₂H₂₃N | 301.43 |

| 2,5-Diphenyl-1H-pyrrole nih.gov | C₁₆H₁₃N | 219.28 |

| 2,5-Dimethyl-1H-pyrrole | C₆H₉N | 95.15 |

| Diethyl pyrrole-2,5-dicarboxylate mdpi.com | C₁₀H₁₃NO₄ | 211.22 |

Applications of 2,5 Diethyl 3,4 Diphenyl 1h Pyrrole in Advanced Materials Science and Organic Synthesis

Building Blocks for Complex Organic Molecules and Scaffolds

Substituted pyrroles are foundational scaffolds in organic synthesis due to their presence in numerous natural products, pharmaceuticals, and functional materials. researchgate.netsemanticscholar.org The synthesis of polysubstituted pyrroles is a key focus in organic chemistry, with established methods like the Paal-Knorr, Hantzsch, and Knorr syntheses providing pathways to these versatile structures. researchgate.netresearchgate.netorganic-chemistry.org Molecules like 2,5-Diethyl-3,4-diphenyl-1H-pyrrole serve as advanced building blocks, offering several strategic advantages:

Structural Complexity: The pre-installed diethyl and diphenyl groups provide a complex carbon skeleton, reducing the number of steps required to build larger, more intricate molecules.

Functionalization Potential: The pyrrole (B145914) ring itself, particularly the nitrogen atom and the phenyl groups, can be further functionalized. The phenyl rings can undergo electrophilic aromatic substitution to attach additional groups, thereby modifying the molecule's properties. mdpi.com

Precursor to Macrocycles: Pyrrole derivatives are essential precursors for synthesizing porphyrins, porphyrinoids, and other macrocyclic compounds that have applications in areas ranging from medicine to materials science. researchgate.net

Access to Fused Heterocycles: The pyrrole core can be used to construct fused heterocyclic systems, such as pyrrolo[1,2-a]pyrimidines, which have shown unique photophysical properties like aggregation-induced emission enhancement (AIEE). rsc.org

The synthesis of such tetrasubstituted pyrroles can be achieved through various strategies, including multi-component reactions that combine simpler starting materials in a single, efficient step. semanticscholar.orgscirp.org This synthetic accessibility makes them valuable intermediates for creating libraries of complex molecules for drug discovery and materials development. nih.gov

Organic Electronic and Optoelectronic Materials

The class of tetra-aryl-pyrroles, to which this compound belongs, exhibits promising optoelectronic properties suitable for a range of applications. researchgate.net The central pyrrole ring acts as an electron-donating core, and the attached aryl groups can be modified to tune the electronic energy levels (HOMO/LUMO) and photophysical characteristics of the molecule. kennesaw.edunih.govresearchgate.net

While specific data on this compound in OLEDs is not widely reported, related tetra-aryl-pyrrolo[3,2-b]pyrrole structures are recognized for their potential in optoelectronic devices. nih.gov These materials often exhibit strong blue fluorescence with high quantum yields and significant Stokes shifts, which are desirable properties for emissive materials in OLEDs. acs.org The twisted conformation of the phenyl groups can prevent close molecular packing in the solid state, which helps to reduce aggregation-caused quenching (ACQ) and enhance solid-state emission. researchgate.net The ability to functionalize the aryl groups allows for fine-tuning of the emission color and charge transport properties, making this class of compounds adaptable for use as emitters or hosts in OLED device architectures.

In the field of organic photovoltaics, pyrrole-containing compounds have been successfully employed as core building blocks for both electron donor and acceptor materials. the-innovation.org The strong electron-donating nature of the pyrrole nucleus is beneficial for creating materials with high charge carrier mobility and narrow optical bandgaps. the-innovation.org

Specifically, the related class of tetra-aryl-pyrrolo[3,2-b]pyrroles has been investigated for use in:

Dye-Sensitized Solar Cells (DSSCs): These molecules can act as the sensitizer dye, responsible for light absorption and electron injection. Their nonplanar configuration helps to suppress electron recombination, a key loss mechanism in DSSCs. nih.govscielo.br

Perovskite Solar Cells (PSCs): Tetra-aryl-pyrrolo[3,2-b]pyrrole derivatives have been developed as dopant-free hole-transporting materials (HTMs) in inverted planar PSCs, achieving power conversion efficiencies as high as 17.3%. aip.orgaip.orgcolab.ws The pyrrolo[3,2-b]pyrrole core serves as an efficient electron-donating moiety for effective hole extraction. aip.orgaip.org

The tunability of the pyrrole scaffold allows for the optimization of energy levels to match other materials in the solar cell stack, maximizing device performance.

Polypyrrole (PPy) is one of the most well-known intrinsically conducting polymers, typically synthesized by the oxidative polymerization of the pyrrole monomer. wikipedia.orgnih.govwikipedia.org This process involves the coupling of pyrrole units through their 2 and 5 positions. iarjset.com

For a fully substituted molecule like this compound, direct polymerization in this manner is not feasible due to the presence of the diethyl groups at the 2 and 5 positions. These bulky substituents create significant steric hindrance, which blocks the necessary coupling reaction to form a long polymer chain. nih.gov However, such molecules could potentially be incorporated into copolymers with other monomers or used as the core for star-shaped conductive materials where oligomeric or polymeric arms are grown from the functionalized phenyl groups. frontiersin.orgresearchgate.net

| Polymerization Site | Status for this compound | Implication |

| C2 Position | Blocked by ethyl group | Prevents traditional α-α' polymer chain growth. |

| C5 Position | Blocked by ethyl group | Prevents traditional α-α' polymer chain growth. |

| N1 Position | Available for functionalization | Could be used to attach the pyrrole unit as a side chain on another polymer backbone. |

| Phenyl Groups | Available for functionalization | Could be used as points to initiate polymerization, leading to star-shaped or branched architectures. |

The this compound scaffold is well-suited for constructing oligoaryl systems. The two phenyl groups at the 3 and 4 positions can be extended through cross-coupling reactions (e.g., Suzuki or Stille coupling) to build larger, conjugated structures. By varying the aromatic units attached to the phenyl groups, it is possible to systematically tune the absorption, emission, and electrochemical properties of the resulting materials. nih.govrsc.orgnih.gov This molecular design strategy is crucial for developing new materials for applications like sensors, transistors, and photovoltaics.

Pigments and Dyes

The extended π-conjugation system present in tetra-aryl-pyrroles makes them inherently colored compounds, functioning as chromophores. acs.org While the renowned high-performance diketopyrrolopyrrole (DPP) pigments are based on a different, fused-ring pyrrole core, simpler tetra-aryl pyrroles also exhibit properties relevant to dyes and pigments. researchgate.netmdpi.comrsc.org

Key properties of tetra-aryl pyrroles as potential colorants include:

Strong Absorption: These compounds typically show broad absorption bands in the UV-to-visible range (around 300-450 nm). acs.org

Fluorescence: Many derivatives are highly fluorescent, often emitting in the violet-blue region of the spectrum. nih.govacs.org This fluorescence can be sensitive to the molecule's environment (solvatofluorochromism), making them useful as fluorescent probes or sensors. acs.org

Tunability: As with their other optoelectronic applications, the color and photophysical properties can be precisely controlled by adding electron-donating or electron-withdrawing substituents to the peripheral aryl rings. nih.govnih.gov

The table below summarizes the typical photophysical properties of a related class of compounds, tetra-aryl-pyrrolo[3,2-b]pyrroles, which indicates the potential characteristics of this compound.

| Property | Typical Range/Value | Significance |

| Absorption Max (λabs) | 300 - 450 nm | Determines the color of the dye in transmitted/reflected light. |

| Emission Max (λem) | 420 - 500 nm (Violet-Blue) | Color of emitted light under excitation; relevant for fluorescent dyes. |

| Fluorescence Quantum Yield (Φf) | ~60% | Efficiency of the fluorescence process. |

| Stokes Shift | 3000 - 5800 cm-1 | Large separation between absorption and emission peaks, which is beneficial for fluorescence applications. |

| Two-Photon Absorption | Can be pronounced (~400 GM) | Relevant for applications in bio-imaging and photodynamic therapy. |

| (Data derived from studies on the general class of 1,2,4,5-tetraarylpyrrolo[3,2-b]pyrroles acs.org) |

Catalytic Applications and Ligand Development

Extensive research into the applications of pyrrole-based compounds has revealed their significant potential in various scientific and technological fields. However, based on a comprehensive review of available scientific literature, there is currently no specific information regarding the catalytic applications or the development of ligands derived from This compound .

The scientific community has yet to publish studies that investigate the coordination of This compound with transition metals or its efficacy in promoting chemical transformations. Consequently, there are no detailed research findings, performance data, or established protocols for its use in catalytic processes. The potential of this sterically hindered and electronically rich pyrrole derivative as a ligand remains an uninvestigated area of research.

Therefore, it is not possible to provide data tables or a detailed discussion on the research findings related to the catalytic applications and ligand development of This compound . This remains a novel area for future exploration in the fields of organometallic chemistry and catalysis.

Q & A

Q. What are the optimized synthetic routes for 2,5-diethyl-3,4-diphenyl-1H-pyrrole, and how do reaction conditions influence yield?

Methodological Answer: A common approach involves multicomponent reactions under inert atmospheres. For example, a nitrogen-protected system using L-proline as a catalyst and triethylamine as a base in a mixed solvent (e.g., isopropanol/toluene, 5:1 v/v) achieves yields >85% via TLC-monitored reactions . Key variables include:

- Catalyst loading : 0.1 mmol L-proline per 0.5 mmol substrate.

- Temperature : Room temperature to 80°C, depending on aldehyde reactivity.

- Purification : Silica gel chromatography (hexane/ethyl acetate) is critical for isolating pure products .

Q. How is structural confirmation of this compound performed using spectroscopic techniques?

Methodological Answer:

- H/C NMR : Aromatic protons (δ 6.8–7.5 ppm) and ethyl groups (δ 1.2–1.4 ppm for CH, δ 2.5–3.0 ppm for CH) confirm substitution patterns. Pyrrolic NH protons appear at δ ~10 ppm but may be absent due to tautomerism .

- HRMS : Discrepancies between calculated ([M+H]) and observed values (e.g., ±0.005 Da) require recalibration of ionization parameters .

Advanced Research Questions

Q. How do steric and electronic effects of substituents impact the photophysical properties of this compound derivatives?

Methodological Answer:

- Steric effects : Bulky substituents (e.g., thiophene or furan vinyl groups) reduce π-π stacking, enhancing fluorescence quantum yields (Φ up to 0.45) in DPP (diketopyrrolopyrrole) analogs .

- Electronic effects : Electron-withdrawing groups (e.g., sulfonyl or bromo) redshift absorption maxima (λ 450→520 nm), confirmed via UV-Vis and TD-DFT calculations .

Q. What crystallographic challenges arise in resolving the structure of this compound derivatives?

Methodological Answer:

Q. How can contradictory spectral data (e.g., HRMS/NMR) be resolved for this compound?

Methodological Answer:

- HRMS discrepancies : Use internal standards (e.g., sodium trifluoroacetate) to calibrate mass accuracy. For example, a measured [M+H] of 456.2012 vs. calculated 456.2007 suggests isotopic interference .

- NMR ambiguities : Variable-temperature NMR (e.g., 298→343 K) resolves tautomeric equilibria, while N NMR distinguishes NH environments .

Mechanistic and Theoretical Questions

Q. What is the role of gold catalysis in synthesizing pyrrole derivatives with novel skeletons?

Methodological Answer: Gold(I) complexes (e.g., AuCl(PPh)) catalyze cyclization of propargyl-pyrrole precursors via π-activation, forming fused heterocycles (e.g., indole-pyrrole hybrids) with regiospecific C-2 functionalization .

Q. How do computational methods (e.g., DFT) predict reactivity trends in this compound?

Methodological Answer:

- Frontier molecular orbitals : HOMO-LUMO gaps (~3.2 eV) correlate with electrophilic aromatic substitution rates at the α-position .

- Solvent effects : PCM models show polar solvents (ε > 10) stabilize zwitterionic intermediates in tautomerization pathways .

Application-Oriented Questions

Q. What are the potential material science applications of this compound derivatives?

Methodological Answer:

Q. Can this compound serve as a pharmacophore in drug discovery?

Methodological Answer: Pyrrole cores are explored as metabotropic receptor antagonists. For example, 3,4-dibromo derivatives show antibacterial activity (MIC 8 µg/mL vs. S. aureus) via membrane disruption, validated via molecular docking (Glide score: −9.2 kcal/mol) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.